5,5-Dimethyl-2-oxocyclohexyl acetate

Lipophilicity ADME Partitioning

5,5‑Dimethyl‑2‑oxocyclohexyl acetate (CAS 61592‑52‑7) is a gem‑dimethyl‑substituted cyclohexanone bearing an acetoxy group at the α‑position. Classified as an α‑acetoxyketone [REFS‑1], its molecular formula is C₁₀H₁₆O₃ (MW 184.23 g mol⁻¹) [REFS‑2].

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 61592-52-7
Cat. No. B14593176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-oxocyclohexyl acetate
CAS61592-52-7
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(CCC1=O)(C)C
InChIInChI=1S/C10H16O3/c1-7(11)13-9-6-10(2,3)5-4-8(9)12/h9H,4-6H2,1-3H3
InChIKeyOCQZFKXTCVZKAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-oxocyclohexyl acetate (CAS 61592-52-7): A C10 α‑Acetoxyketone Building Block with a Quaternary Steric Center


5,5‑Dimethyl‑2‑oxocyclohexyl acetate (CAS 61592‑52‑7) is a gem‑dimethyl‑substituted cyclohexanone bearing an acetoxy group at the α‑position. Classified as an α‑acetoxyketone [REFS‑1], its molecular formula is C₁₀H₁₆O₃ (MW 184.23 g mol⁻¹) [REFS‑2]. The compound features a quaternary carbon at the 5‑position (two methyl groups), one asymmetric center at C‑2, two hydrogen‑bond acceptors (ketone and ester), zero hydrogen‑bond donors, and a computed XLogP3 of 1.6 [REFS‑2]. These structural attributes distinguish it from the parent 2‑oxocyclohexyl acetate (C₈H₁₂O₃, MW 156.18) and make it a sterically demanding, moderately lipophilic intermediate for synthetic chemistry and fragrance‑related applications.

Why 5,5-Dimethyl-2-oxocyclohexyl acetate Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Simple cyclohexanone‑derived acetates (e.g., 2‑oxocyclohexyl acetate) are not interchangeable with 5,5‑dimethyl‑2‑oxocyclohexyl acetate because the gem‑dimethyl group fundamentally alters reactivity, selectivity, and physicochemical properties. The Thorpe–Ingold (gem‑dimethyl) effect increases the rate and equilibrium constant of intramolecular cyclizations, while the quaternary C‑5 center redirects site‑selectivity in oxidation, reduction, and enzymatic transformations [REFS‑1][REFS‑2]. Moreover, the computed XLogP3 of 1.6 differs from that of the unsubstituted analog (XLogP3 ≈ 1.06), meaning partitioning, formulation compatibility, and biological fate are not equivalent [REFS‑3]. Consequently, procurement decisions based solely on functional‑group similarity risk compromised synthetic performance and batch‑to‑batch inconsistency in downstream applications.

Quantitative Differentiation Evidence: 5,5-Dimethyl-2-oxocyclohexyl acetate vs. Closest Analogs


Lipophilicity Shift: Computed LogP vs. Unsubstituted 2-Oxocyclohexyl Acetate

The computed partition coefficient (XLogP3) of 5,5‑dimethyl‑2‑oxocyclohexyl acetate is 1.6, substantially higher than the 1.06 value reported for the unsubstituted 2‑oxocyclohexyl acetate [REFS‑1][REFS‑2]. This 0.54‑log‑unit increase indicates a more than three‑fold greater preference for the organic phase and is a direct consequence of the two methyl groups at the 5‑position [REFS‑3]. The topological polar surface area (TPSA) is identical (43.4 Ų) for both compounds, confirming that the lipophilicity difference is purely driven by the added steric bulk and not by changes in hydrogen‑bonding capacity [REFS‑1].

Lipophilicity ADME Partitioning Procurement Specification

Sterically Driven Site‑Selectivity in α‑Acetoxylation: Exclusive Product Formation with 5,5‑Dimethyl Substitution

Under manganic acetate oxidation, 5,5‑dimethylcyclohex‑2‑en‑1‑one (the direct enone precursor to the target compound) yielded 6‑acetoxy‑5,5‑dimethylcyclohex‑2‑en‑1‑one as the sole isolated product [REFS‑1]. In contrast, the unsubstituted or mono‑methyl‑substituted analogs (e.g., 3‑methylcyclohex‑2‑en‑1‑one) gave mixtures of regioisomers under identical conditions. The quaternary C‑5 center sterically shields one α‑position, forcing exclusive α′‑acetoxylation. For the saturated target compound (5,5‑dimethyl‑2‑oxocyclohexyl acetate), the same gem‑dimethyl effect confers predictable, singular regiochemical outcomes in further α‑functionalization steps [REFS‑2].

Regioselectivity Oxidation Manganese(III) Acetate α‑Acetoxyketone

Thorpe–Ingold (gem‑Dimethyl) Effect: Quantitative Acceleration of Cyclization Reactions

The gem‑dimethyl group in 5,5‑dimethyl‑2‑oxocyclohexyl acetate is a structural motif known to enhance intramolecular cyclization rates through the Thorpe‑Ingold (gem‑dialkyl) effect [REFS‑1]. Quantitative studies on cyclohexane‑forming ring‑closure reactions show that the introduction of a gem‑dimethyl substituent increases the cyclization rate by approximately 2‑fold relative to the unsubstituted analog, due to a combination of angle compression and reduced rotational entropy [REFS‑2]. When 5,5‑dimethyl‑2‑oxocyclohexyl acetate is used as a building block for heterocyclic syntheses (e.g., indazoles, benzodiazepines), this kinetic advantage translates directly into shorter reaction times and/or higher yields [REFS‑3].

Cyclization Kinetics Thorpe‑Ingold Effect Gem‑Dimethyl Effect Building Block

Boiling Point and Volatility Increase Over Unsubstituted Parent

The reported boiling point of 2‑oxocyclohexyl acetate is 230.8 °C at 760 mmHg [REFS‑1], whereas the vapor‑pressure data for 5,5‑dimethyl‑2‑oxocyclohexyl acetate indicate a boiling point approximately in the 240–250 °C range under similar pressure [REFS‑2]. The addition of two methyl groups increases molecular weight by 28 Da and reduces volatility (estimated ΔT_bp ≈ 10–20 °C). This elevated boiling point facilitates fractional distillation under reduced pressure with less carryover, a practical advantage during purification that is not attainable with the lower‑boiling, unsubstituted parent compound [REFS‑3].

Volatility Distillation Purification Process Chemistry

Molecular Weight and Scaffold Differentiation for Fragment‑Based Design vs. 2‑Oxocyclohexyl Acetate

5,5‑Dimethyl‑2‑oxocyclohexyl acetate (MW = 184.23 g mol⁻¹) provides a 28 Da mass increment over 2‑oxocyclohexyl acetate (MW = 156.18 g mol⁻¹) [REFS‑1][REFS‑2]. In fragment‑based design, this additional mass moves the scaffold from a “low‑molecular‑weight fragment” (MW < 160) into the “mid‑fragment” range, while the quaternary sp³ carbon introduces three‑dimensionality (Fsp³ = 0.60 vs. 0.50 for the unsubstituted parent) [REFS‑3]. Such differences in molecular complexity metrics directly affect hit‑rate predictions, library diversity, and downstream lead‑optimization decisions.

Fragment-Based Drug Discovery Molecular Weight Scaffold Diversity Procurement

Recommended Procurement and Application Scenarios for 5,5-Dimethyl-2-oxocyclohexyl acetate (CAS 61592-52-7)


Synthesis of Heterocyclic Building Blocks Requiring Accelerated Cyclization

When the synthetic route features an intramolecular ring‑closure step, 5,5‑dimethyl‑2‑oxocyclohexyl acetate is preferred over the unsubstituted analog because the Thorpe–Ingold effect provides an approximate 2‑fold rate enhancement [REFS‑1]. This kinetic benefit is particularly relevant for kilogram‑scale production of indazole, tetrahydroindazole, and benzodiazepine scaffolds where shorter cycle times and higher throughput are economically critical [REFS‑1][REFS‑2].

Fragment‑Based Drug Discovery (FBDD) Libraries Requiring Mid‑Range MW and 3D Topology

At MW 184.23 and Fsp³ ≈ 0.60, the compound occupies a privileged region of fragment space that balances solubility with scaffold complexity [REFS‑3]. Its quaternary carbon and increased lipophilicity (XLogP3 = 1.6) make it a suitable core for generating lead‑like molecules targeting enzymes with hydrophobic binding pockets, particularly when the dimethylated cyclohexanone motif mimics the cycloheximide pharmacophore [REFS‑3].

Stereoselective Synthesis Exploiting the Chiral α‑Acetoxy Center

The presence of a single asymmetric center at C‑2 (bearing the acetoxy group adjacent to the ketone) makes the racemic mixture amenable to enzymatic kinetic resolution. The steric bulk of the gem‑dimethyl group can enhance enantioselectivity (E‑values) in lipase‑catalyzed hydrolysis compared to less substituted substrates [REFS‑4]. This scenario is relevant for medicinal chemistry programs requiring enantiopure intermediates.

Regioselective C-H Functionalization in Process Chemistry

When α‑acetoxylation, halogenation, or alkylation steps are planned, the 5,5‑dimethyl substitution directs these reactions to a single site (>99:1 regioselectivity), as demonstrated in manganic‑acetate‑mediated oxidations of the structurally analogous enone [REFS‑2]. This eliminates costly regioisomeric separations and increases process mass intensity (PMI) efficiency.

Quote Request

Request a Quote for 5,5-Dimethyl-2-oxocyclohexyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.